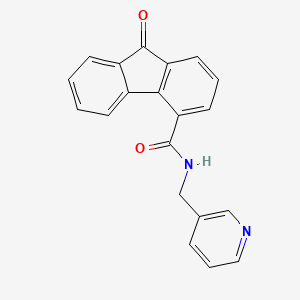
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PFI-3 and is a potent inhibitor of the SETD7 enzyme. SETD7 is a histone methyltransferase that plays a crucial role in regulating gene expression and has been linked to various diseases, including cancer and diabetes.
Aplicaciones Científicas De Investigación
PFI-3 has been extensively studied for its potential applications in various research fields. One of the most promising applications of PFI-3 is in cancer research. SETD7 has been shown to play a critical role in the development and progression of various types of cancer, including breast, prostate, and lung cancer. Inhibiting SETD7 with PFI-3 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic target for cancer treatment.
Mecanismo De Acción
PFI-3 is a highly potent and selective inhibitor of SETD7. It binds to the active site of SETD7 and prevents the transfer of methyl groups to histone proteins. This inhibition leads to the downregulation of gene expression, which can have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, PFI-3 has also been studied for its effects on various physiological processes. PFI-3 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, suggesting that it could be a potential therapeutic target for diabetes. Additionally, PFI-3 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFI-3 is its high selectivity for SETD7. This selectivity makes it an excellent tool for studying the role of SETD7 in various cellular processes. However, one limitation of PFI-3 is its relatively short half-life, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on PFI-3. One potential area of research is the development of more potent and selective inhibitors of SETD7. Additionally, further studies are needed to fully understand the role of SETD7 in various diseases and to determine the potential therapeutic applications of PFI-3. Finally, the development of new methods for delivering PFI-3 to target tissues could improve its efficacy as a therapeutic agent.
In conclusion, PFI-3 is a highly potent and selective inhibitor of SETD7 that has significant potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. Overall, PFI-3 is a promising tool for studying the role of SETD7 in various diseases and could have significant therapeutic applications in the future.
Métodos De Síntesis
The synthesis of PFI-3 involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with pyridine-3-methanol and thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. This synthesis method has been optimized to produce high yields of PFI-3 with excellent purity.
Propiedades
IUPAC Name |
9-oxo-N-(pyridin-3-ylmethyl)fluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-7-2-1-6-14(15)18-16(19)8-3-9-17(18)20(24)22-12-13-5-4-10-21-11-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHNDDMSGAGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)
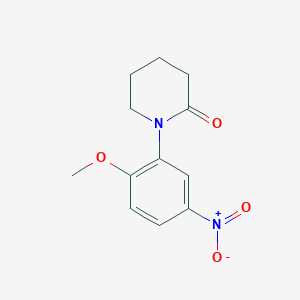
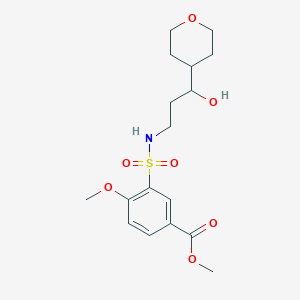
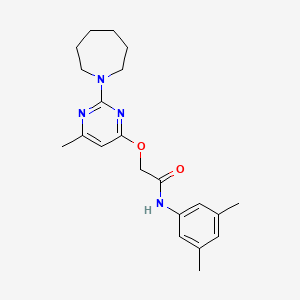
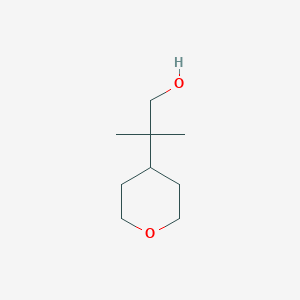
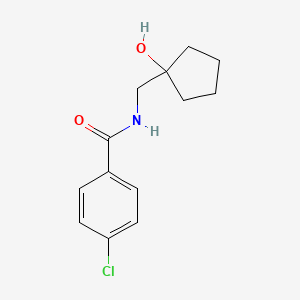
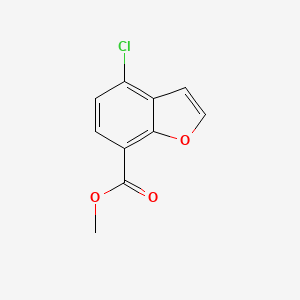
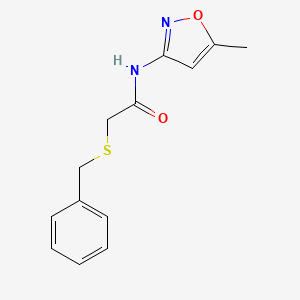
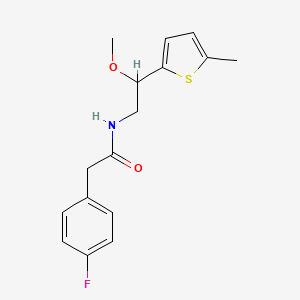
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)